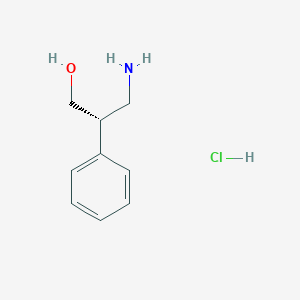

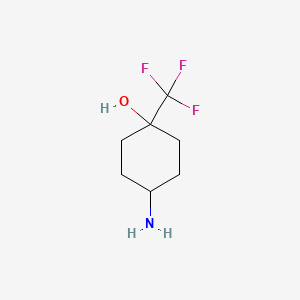

![molecular formula C7H13N B3022062 Bicyclo[2.2.1]heptan-2-amine CAS No. 130463-97-7](/img/structure/B3022062.png)

Bicyclo[2.2.1]heptan-2-amine

Vue d'ensemble

Description

“Bicyclo[2.2.1]heptan-2-amine” is also known as “Norbornane”. It is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . The carbon skeleton of Norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The compound was originally synthesized by the reduction of norcamphor . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

Molecular Structure Analysis

The molecular formula of Bicyclo[2.2.1]heptan-2-amine is C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-2-ene, a related compound, is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .

Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-amine has a density of 1.0±0.1 g/cm3, a boiling point of 160.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.7±3.0 kJ/mol and a flash point of 35.0±0.0 °C .

Applications De Recherche Scientifique

- Toxicity studies have shown that some derivatives exhibit profiles similar to memantine, an FDA-approved NMDA receptor antagonist used in Alzheimer’s disease treatment .

- The synthesis and pharmacologic evaluation of 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane led to the discovery of a potent imidazoline1 receptor-specific agent. This compound has potential applications in modulating imidazoline receptors .

- A bicyclo[2.2.1]heptane-containing compound (N,N’-diarylsquaramide ) was identified as a CXCR2 selective antagonist. It exhibited good CXCR2 antagonistic activity and selectivity, making it relevant for inflammation-related research .

- Although not directly related to Bicyclo[2.2.1]heptan-2-amine, chemical genetics studies have revealed complex functional ground states of neural stem cells. These insights contribute to our understanding of neural development and potential therapeutic strategies .

- Some Bicyclo[2.2.1]heptan-2-amine derivatives have demonstrated anticonvulsant activity. For instance, 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine emerged as a promising lead compound based on binding and anticonvulsant studies .

- Glutamate, one of the principal excitatory neurotransmitters in the CNS, controls ion flow at excitatory synapses. NMDA receptors, including those targeted by Bicyclo[2.2.1]heptan-2-amine derivatives, play a crucial role in synaptic transmission .

Neurodegenerative Disorders and NMDA Receptor Antagonism

Imidazoline1 Receptor Specific Agent

CXCR2 Selective Antagonism

Neural Stem Cells and Chemical Genetics

Anticonvulsant Activity

Ion Flow Control at Excitatory Synapses

Mécanisme D'action

Target of Action

Bicyclo[2.2.1]heptan-2-amine primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . This receptor plays a crucial role in the chemotactic response of immune cells, particularly in the migration of neutrophils to sites of inflammation .

Mode of Action

Bicyclo[2.2.1]heptan-2-amine acts as an antagonist of the CXCR2 receptor . It binds to the receptor and inhibits its activation, thereby preventing the downstream signaling cascade . This compound exhibits good antagonistic activity against CXCR2 (IC50 = 48 nM) and shows selectivity over CXCR1 (CXCR1 IC50 / CXCR2 IC50 = 60.4) .

Biochemical Pathways

The antagonism of CXCR2 by Bicyclo[2.2.1]heptan-2-amine affects the chemotactic response of immune cells, particularly neutrophils . This can influence various biochemical pathways involved in inflammation and immune response.

Pharmacokinetics

The pharmacokinetic properties of Bicyclo[22A related compound, a bicyclo[221]heptane containing N,N′-diarylsquaramide, has been studied . This compound showed high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), rat plasma, and human plasma . In vivo pharmacokinetic studies in rats indicated that this compound has an excellent pharmacokinetic profile .

Result of Action

The antagonism of CXCR2 by Bicyclo[2.2.1]heptan-2-amine can potentially lead to a reduction in the chemotactic response of immune cells, particularly neutrophils . This can result in a decrease in inflammation and immune response. Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .

Action Environment

The action of Bicyclo[2.2.1]heptan-2-amine can be influenced by various environmental factors. For instance, the pH and enzymatic content of the gastrointestinal tract can affect the stability and bioavailability of the compound

Safety and Hazards

The safety data sheet for a related compound, (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Bicyclo[2.2.1]heptan-2-amine and its derivatives have potential in the treatment of various diseases. For instance, N-substituted Bicyclo-heptan-2-amines have shown potential as ligands for understanding and possibly treating several neurodegenerative disorders and other glutamate-dependent disorders . Furthermore, Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists have been proposed as anti-cancer metastasis agents .

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953127 | |

| Record name | Bicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptan-2-amine | |

CAS RN |

822-98-0, 7242-92-4, 31002-73-0 | |

| Record name | 2-Aminonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-2-Bornanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | endo-2-Aminonorbornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exo-2-bornanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

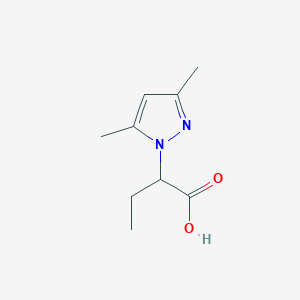

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)

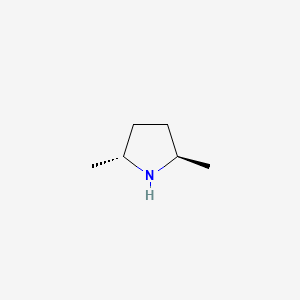

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)

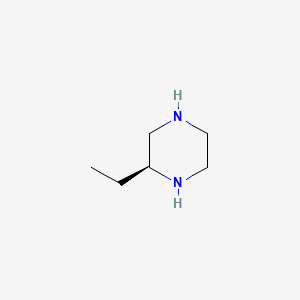

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)